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Compound of Interest

Compound Name:
(4-Bromophenyl)(2-

methylphenyl)methanol

CAS No.: 944695-76-5

Cat. No.: B1532358

Get Quote

Executive Summary
This guide details the electron ionization (EI) fragmentation behavior of (4-Bromophenyl)(2-
methylphenyl)methanol, a diaryl alcohol characterized by a distinct isotopic signature and a

specific ortho-effect driven decomposition.

Key Technical Findings:

Isotopic Signature: The presence of a single bromine atom creates a characteristic 1:1

doublet for all bromine-containing fragments (M and M+2).

Dominant Mechanism: Unlike standard diaryl methanols, this molecule exhibits a

pronounced "Ortho-Effect" due to the 2-methyl substituent, facilitating rapid dehydration (

) to form a stabilized fluorene-like cation.
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Differentiation: The fragmentation pattern is distinct from its structural isomer (3-

Bromophenyl)(2-methylphenyl)methanol (due to resonance stabilization differences) and its

oxidation product 4-Bromobenzophenone (which lacks the dehydration channel).

Structural & Physical Characterization
Property Specification

IUPAC Name (4-Bromophenyl)(2-methylphenyl)methanol

Molecular Formula

Exact Mass (

)
276.0150

Exact Mass (

)
278.0129

Isotopic Pattern

~50.7% (

) / ~49.3% (

)

1:1 Doublet

Key Functional Groups
Secondary Alcohol, Aryl Bromide, Ortho-Tolyl

group

Fragmentation Mechanisms & Pathway Analysis[2]
[3][4][5]
The fragmentation of this molecule under 70 eV EI is governed by three competing

mechanisms: Alpha-Cleavage, Ortho-Assisted Dehydration, and Inductive Cleavage.

Mechanism A: The Ortho-Effect (Dehydration)
The most chemically significant pathway is the loss of water. In standard benzhydrols,

dehydration is common. However, the 2-methyl group acts as an intramolecular proton donor.
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H-Transfer: A hydrogen atom from the ortho-methyl group transfers to the hydroxyl oxygen

via a 6-membered transition state.

Elimination: Water (

, 18 Da) is expelled.[1]

Cyclization: The resulting carbocation cyclizes to form a stable fluorene-type cation or a

substituted tropylium derivative.

Observed Ions:

258 and 260 (1:1 ratio).

Mechanism B: Alpha-Cleavage
The molecular ion (

) undergoes homolytic cleavage at the

bonds. The charge is retained on the fragment that best stabilizes the carbocation (Stevenson’s
Rule).

Pathway B1 (Loss of 4-Bromophenyl):

Cleavage yields the (2-methylphenyl)methanol cation.

Mass Shift:

.

Observed Ion:

121. This is a non-brominated fragment, so it appears as a singlet.

Note: This ion often rearranges to a hydroxytropylium species.

Pathway B2 (Loss of 2-Methylphenyl):

Cleavage yields the (4-bromophenyl)methanol cation.
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Mass Shift:

.

Observed Ion:

185/187 (1:1 doublet).

Mechanism C: Tropylium Formation
The 2-methylphenyl moiety readily rearranges to the tropylium ion (

) upon further fragmentation.

Observed Ion:

91 (Base peak in many alkylbenzene spectra, prominent here).

Visualization: Fragmentation Pathway (DOT)

Molecular Ion (M+)
m/z 276 / 278
(1:1 Doublet)

[M - H2O]+
Fluorene-like Cation

m/z 258 / 260
(1:1 Doublet)

- H2O (18 Da)
Ortho-Effect

Alpha Cleavage A
Loss of 4-Br-Ph radical

Alpha Cleavage B
Loss of 2-Me-Ph radical

Hydroxy-methylbenzyl Cation
m/z 121

(Singlet, No Br)

Tropylium Ion
m/z 91

- CH2O / Rearrangement

Hydroxy-bromobenzyl Cation
m/z 185 / 187
(1:1 Doublet)
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Click to download full resolution via product page

Caption: Fragmentation workflow of (4-Bromophenyl)(2-methylphenyl)methanol showing the

critical ortho-effect dehydration and competitive alpha-cleavage pathways.

Comparative Analysis: Performance vs. Alternatives
This section compares the spectral "performance" (diagnostic utility) of the target molecule

against its ketone analog and a non-halogenated standard.

Feature
(4-Bromophenyl)(2-

methylphenyl)metha

nol

4-

Bromobenzophenon

e (Ketone Analog)

Benzhydrol (Non-
halogenated)

Molecular Ion

Weak (

276/278) due to facile

dehydration.

Strong (

260/262). Ketones are

more stable than

alcohols in EI.

Weak (

184).

Base Peak

Often

91 (Tropylium) or 258

(M-18).

183/185

(Bromobenzoyl

cation).[2]

184 or 77 (Phenyl).

Diagnostic Loss
M-18 (Water).[1]

Specific to the alcohol.

M-28 (CO). Specific to

the ketone.[3]
M-18 (Water).[1]

Isotope Pattern
1:1 Doublet (Br

signature).

1:1 Doublet (Br

signature).
Singlet (No Br).

Ortho Effect

Yes. Prominent water

loss due to 2-Me

group.

No. Lacks the

hydroxyl proton

required for the

mechanism.

No. Lacks the ortho-

methyl group.

Analytical Insight: To distinguish the target alcohol from its ketone oxidation product (a common

impurity), look for the M-18 peak (258/260). The ketone cannot lose water; it will instead show

a fragment at m/z 183/185 (benzoyl cation) which is less abundant in the alcohol spectrum.
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Experimental Protocol (Self-Validating)
To reproduce the fragmentation data described above, use the following GC-MS protocol. This

protocol includes a "System Suitability" step to ensure data integrity.

Step 1: Sample Preparation[2]
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (HPLC

Grade).

Concentration: Dilute to ~10 ppm (parts per million) to prevent detector saturation.

Vial: Use silanized glass vials to prevent catalytic decomposition of the alcohol on active

glass sites.

Step 2: Instrument Parameters (Agilent/Thermo
Standard)

Inlet: Splitless mode (1 min purge), 250°C.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Oven Program:

Start: 60°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

End: Hold 5 min.

Ion Source (EI): 230°C, 70 eV electron energy.[4]

Mass Range:

40 – 400.
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Step 3: System Suitability (Validation)
Before running the unknown, inject a standard of Benzophenone.

Pass Criteria: The ratio of

51 to

182 must be consistent with library specs (typically <30%). If

51 is too high, the source temperature is too high or the source is dirty, causing thermal
degradation.

Target Check: Verify the vacuum pressure is

Torr to prevent ion-molecule reactions that could obscure the isotope pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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